2-Nitropyrene
Overview
Description
2-Nitropyrene is a nitroaromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a nitro group (-NO2) attached to the second position of the pyrene ring. This compound is of significant interest due to its environmental presence and potential health impacts, particularly its mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitropyrene can be synthesized through the nitration of pyrene. One common method involves the reaction of pyrene with nitrogen dioxide in the presence of light, which induces the formation of this compound . Another approach involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: Currently, this compound is primarily produced for research purposes and not on an industrial scale. The synthesis methods mentioned above are typically employed in laboratory settings to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nitropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroarene derivatives.
Reduction: The nitro group can be reduced to an amino group, forming 2-aminopyrene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroarene derivatives.
Reduction: 2-Aminopyrene.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
2-Nitropyrene has several applications in scientific research:
Environmental Studies: It is used as a marker for studying the environmental impact of polycyclic aromatic hydrocarbons and their derivatives.
Toxicology: Its mutagenic and carcinogenic properties make it a subject of interest in toxicological studies to understand the mechanisms of chemical-induced carcinogenesis.
Analytical Chemistry: It is used as a standard in the analysis of nitroaromatic compounds in environmental samples.
Material Science:
Mechanism of Action
2-Nitropyrene exerts its effects primarily through its interaction with cellular DNA. The nitro group undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations. This process involves enzymes such as cytochrome P450, which catalyze the formation of DNA adducts. These adducts can cause errors during DNA replication, potentially leading to carcinogenesis .
Comparison with Similar Compounds
- 1-Nitropyrene
- 4-Nitropyrene
- 2-Nitrofluoranthene
Comparison: 2-Nitropyrene is unique among its isomers due to its specific position of the nitro group, which influences its reactivity and biological activity. For instance, 1-nitropyrene is more prevalent in urban air and diesel exhaust, while this compound is formed primarily through atmospheric reactions involving pyrene and nitrogen oxides . The mutagenic potency of this compound is also distinct, with different structural and electronic factors contributing to its bioactivity compared to other nitroaromatic compounds .
Properties
IUPAC Name |
2-nitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZCGYFIOOIVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229368 | |
Record name | 2-Nitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789-07-1 | |
Record name | 2-Nitropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=789-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitropyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0F8R15CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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